5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. This structure consists of a pyrazole ring fused to a quinoline system, with substituents at positions 3 and 5: a 4-methylphenyl group and a 4-methoxyphenylmethyl group, respectively . The compound’s molecular formula is C₂₇H₂₃N₃O, with a molecular weight of 405.49 g/mol .
Pyrazoloquinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antitumor, antimicrobial, and kinase inhibitory activities . The structural complexity of this compound allows for interactions with biological targets such as DNA or enzymes, though specific activity data for this derivative remain underexplored in the provided literature.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-7-11-19(12-8-17)24-22-16-28(15-18-9-13-20(29-2)14-10-18)23-6-4-3-5-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCVGWYKWDBGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-methoxybenzaldehyde with p-toluidine to form an intermediate Schiff base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazole or quinoline rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups like halogens, alkyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Substituent Effects: The target compound’s 4-methoxyphenylmethyl group distinguishes it from analogs with halogenated (e.g., chloro in ) or non-methoxy benzyl groups (e.g., 4-methylbenzyl in ). Methoxy groups improve solubility but may reduce metabolic stability compared to halogens .
Physical and Chemical Properties
Biological Activity
5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. This class of compounds has garnered significant attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C23H21N3O
- Molecular Weight : 379.46 g/mol
- LogP : 5.1878
- Hydrogen Bond Acceptors : 3
- Polar Surface Area : 32.242 Ų
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cancer cell proliferation, thus reducing tumor growth. The compound's structure allows it to modulate various signaling pathways, making it a potential candidate for therapeutic applications.
Antitumor Activity
Research indicates that pyrazoloquinolines exhibit significant antitumor properties. The compound has shown inhibitory effects on several cancer cell lines, potentially through the modulation of pathways involved in cell cycle regulation and apoptosis.
| Study | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Study B | A549 (Lung Cancer) | 8.0 | Inhibition of proliferation |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
| Study | Model Used | Inhibition (%) | Cytokine Targeted |
|---|---|---|---|
| Study C | LPS-stimulated macrophages | 65% | TNF-α |
| Study D | Carrageenan-induced paw edema in rats | 45% | IL-6 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effective inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- Antitumor Effects : A study published in the Journal of Medicinal Chemistry found that derivatives of pyrazoloquinolines, including this compound, exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
- Inflammation Modulation : Research conducted by Umesha et al. highlighted the anti-inflammatory potential of pyrazole derivatives, noting that compounds similar to this compound significantly reduced inflammation markers in animal models.
- Antimicrobial Activity : A recent publication in Pharmaceutical Biology reported that pyrazoloquinolines showed promising antimicrobial activity against resistant strains of bacteria, indicating their potential as new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
